Cas no 1093405-08-3 (2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride)

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride
- 2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride
- AKOS015849030
- 2-((4-methoxyphenyl)sulfonyl)ethan-1-amine hydrochloride
- 1093405-08-3
- EN300-235021
- MFCD09907570
- F2150-0033
- 2-((4-Methoxyphenyl)sulfonyl)ethanaminehydrochloride
- 2-((4-Methoxyphenyl)sulfonyl)ethanamine hydrochloride
- 2-[(4-Methoxyphenyl)sulfonyl]ethanamine (HCl)
- {2-[(4-methoxyphenyl)sulfonyl]ethyl}amine hydrochloride
- A934725
- 2-(4-methoxyphenyl)sulfonylethanamine;hydrochloride
- SCHEMBL19259893
- 2-(4-methoxybenzenesulfonyl)ethanamine hydrochloride
- (2-[(4-METHOXYPHENYL)SULFONYL]ETHYL)AMINE HYDROCHLORIDE
-
- MDL: MFCD09907570
- インチ: InChI=1S/C9H13NO3S.ClH/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H
- InChIKey: ZKPJPPQOYXJVJI-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)S(=O)(=O)CCN.Cl
計算された属性
- せいみつぶんしりょう: 251.0382922g/mol
- どういたいしつりょう: 251.0382922g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235021-0.1g |
2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |
1093405-08-3 | 95% | 0.1g |
$241.0 | 2024-06-19 | |
Enamine | EN300-235021-2.5g |
2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |
1093405-08-3 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
Enamine | EN300-235021-10.0g |
2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |
1093405-08-3 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Life Chemicals | F2150-0033-1g |
2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |
1093405-08-3 | 95% | 1g |
$529.0 | 2023-09-06 | |
TRC | M226868-25mg |
{2-[(4-Methoxyphenyl)sulfonyl]ethyl}amine Hydrochloride |
1093405-08-3 | 25mg |
$ 70.00 | 2022-06-04 | ||
TRC | M226868-250mg |
{2-[(4-Methoxyphenyl)sulfonyl]ethyl}amine Hydrochloride |
1093405-08-3 | 250mg |
$ 340.00 | 2022-06-04 | ||
TRC | M226868-50mg |
{2-[(4-Methoxyphenyl)sulfonyl]ethyl}amine Hydrochloride |
1093405-08-3 | 50mg |
$ 95.00 | 2022-06-04 | ||
Enamine | EN300-235021-1.0g |
2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |
1093405-08-3 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-235021-5.0g |
2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |
1093405-08-3 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-235021-5g |
2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |
1093405-08-3 | 95% | 5g |
$2028.0 | 2023-09-15 |
2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride 関連文献
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2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochlorideに関する追加情報
Introduction to 2-(4-Methoxybenzenesulfonyl)ethan-1-amine Hydrochloride (CAS No. 1093405-08-3)
2-(4-Methoxybenzenesulfonyl)ethan-1-amine hydrochloride, also known by its CAS number 1093405-08-3, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of aniline and sulfonyl groups, making it an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for a wide range of applications.
The chemical structure of 2-(4-Methoxybenzenesulfonyl)ethan-1-amine hydrochloride consists of a benzene ring substituted with a methoxy group at the para position, a sulfonyl group attached to the benzene ring, and an ethylamine moiety. The presence of these functional groups imparts unique properties to the compound, such as high reactivity and the ability to form stable complexes with various metal ions. These properties make it a valuable starting material for the synthesis of more complex molecules.
In recent years, significant research has been conducted on the biological activities and potential therapeutic applications of 2-(4-Methoxybenzenesulfonyl)ethan-1-amine hydrochloride. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs targeting inflammatory diseases and pain management. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that derivatives of this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, 2-(4-Methoxybenzenesulfonyl)ethan-1-amine hydrochloride has also been investigated for its neuroprotective effects. Research conducted by a team at the University of California, San Francisco, found that this compound could protect neuronal cells from oxidative stress-induced damage. This finding is particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective properties of this compound are attributed to its ability to scavenge free radicals and modulate intracellular signaling pathways involved in cell survival.
The pharmaceutical industry has shown considerable interest in developing new drugs based on 2-(4-Methoxybenzenesulfonyl)ethan-1-amine hydrochloride. Clinical trials are currently underway to evaluate its safety and efficacy in treating various conditions. For example, a Phase II clinical trial sponsored by a leading pharmaceutical company is investigating the use of this compound in managing chronic pain associated with osteoarthritis. Preliminary results have been promising, with patients reporting significant reductions in pain levels and improved quality of life.
In addition to its therapeutic applications, 2-(4-Methoxybenzenesulfonyl)ethan-1-amine hydrochloride has also found use in analytical chemistry and materials science. Its high reactivity makes it useful as a reagent in various chemical reactions, including coupling reactions and derivatization processes. In materials science, this compound has been explored for its potential in developing new types of polymers and coatings with enhanced properties such as improved thermal stability and mechanical strength.
The synthesis of 2-(4-Methoxybenzenesulfonyl)ethan-1-amine hydrochloride typically involves several steps, including the reaction of 4-methoxybenzene sulfonyl chloride with ethylamine followed by the formation of the hydrochloride salt. Recent advancements in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound on a large scale. For instance, researchers at the University of Cambridge have developed a novel catalytic method that significantly reduces reaction times and waste generation, making it more viable for industrial applications.
In conclusion, 2-(4-Methoxybenzenesulfonyl)ethan-1-amine hydrochloride (CAS No. 1093405-08-3) is a multifaceted compound with diverse applications in medicinal chemistry, pharmaceutical research, analytical chemistry, and materials science. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into new therapeutic agents. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes.
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